Carbamic acid, ((methylphenylamino)sulfonyl)-, 2-chloroethyl ester
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Overview
Description
Carbamic acid, ((methylphenylamino)sulfonyl)-, 2-chloroethyl ester is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a carbamic acid moiety, a methylphenylamino group, a sulfonyl group, and a 2-chloroethyl ester. Its diverse functional groups make it a versatile molecule in chemical synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, ((methylphenylamino)sulfonyl)-, 2-chloroethyl ester typically involves multiple steps:
Formation of the Carbamic Acid Moiety: This can be achieved by reacting an amine with carbon dioxide under controlled conditions to form the carbamic acid intermediate.
Introduction of the Methylphenylamino Group: This step involves the reaction of the carbamic acid intermediate with a methylphenylamine derivative, often facilitated by a coupling reagent such as dicyclohexylcarbodiimide (DCC).
Esterification: Finally, the 2-chloroethyl ester is introduced through an esterification reaction, typically using 2-chloroethanol and a suitable acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylphenylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The 2-chloroethyl ester group is prone to nucleophilic substitution reactions, where the chlorine atom can be replaced by various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under mild to moderate conditions.
Major Products
Oxidation: N-oxides of the methylphenylamino group.
Reduction: Sulfides from the reduction of the sulfonyl group.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Carbamic acid, ((methylphenylamino)sulfonyl)-, 2-chloroethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor or a modulator of biochemical pathways.
Medicine: Research is ongoing into its potential therapeutic applications, such as in the treatment of certain cancers or infectious diseases.
Industry: It is used in the production of specialty chemicals, including dyes, pigments, and polymers.
Mechanism of Action
The mechanism by which carbamic acid, ((methylphenylamino)sulfonyl)-, 2-chloroethyl ester exerts its effects is complex and involves multiple molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.
Signal Transduction Modulation: It may interfere with cellular signaling pathways, affecting processes such as cell growth and differentiation.
DNA Interaction:
Comparison with Similar Compounds
Similar Compounds
Carbamic acid, ((methylphenylamino)sulfonyl)-, ethyl ester: Similar structure but with an ethyl ester group instead of a 2-chloroethyl ester.
Carbamic acid, ((methylphenylamino)sulfonyl)-, methyl ester: Contains a methyl ester group, offering different reactivity and applications.
Carbamic acid, ((phenylamino)sulfonyl)-, 2-chloroethyl ester: Lacks the methyl group on the phenyl ring, which can influence its chemical properties and biological activity.
Uniqueness
Carbamic acid, ((methylphenylamino)sulfonyl)-, 2-chloroethyl ester is unique due to the presence of the 2-chloroethyl ester group, which provides distinct reactivity, particularly in nucleophilic substitution reactions
Properties
CAS No. |
116943-59-0 |
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Molecular Formula |
C10H13ClN2O4S |
Molecular Weight |
292.74 g/mol |
IUPAC Name |
2-chloroethyl N-[methyl(phenyl)sulfamoyl]carbamate |
InChI |
InChI=1S/C10H13ClN2O4S/c1-13(9-5-3-2-4-6-9)18(15,16)12-10(14)17-8-7-11/h2-6H,7-8H2,1H3,(H,12,14) |
InChI Key |
QCLQSZPMJMQWSB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)NC(=O)OCCCl |
Origin of Product |
United States |
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